molecular formula C20H29N3O4 B4990730 2-{2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol CAS No. 418772-34-6

2-{2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol

Cat. No. B4990730
CAS RN: 418772-34-6
M. Wt: 375.5 g/mol
InChI Key: NSQUWRJOVCSIOU-UHFFFAOYSA-N
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Description

2-{2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol, also known as DMQEE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMQEE is a derivative of the quinoline family and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

2-{2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

2-{2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. By inhibiting PDE5, this compound increases cGMP levels, leading to vasodilation and increased blood flow. This mechanism of action is similar to that of the drug sildenafil, which is used to treat erectile dysfunction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 2-{2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, and further research could investigate its potential as a therapeutic agent for these diseases. Another area of interest is the development of new synthetic methods for this compound that could improve its solubility and other properties. Additionally, further research could investigate the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-{2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol involves the reaction of 5,8-dimethoxy-4-methyl-2-quinolinecarboxylic acid with piperazine and 2-chloroethanol in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain this compound in high purity.

properties

IUPAC Name

2-[2-[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-15-14-18(21-20-17(26-3)5-4-16(25-2)19(15)20)23-8-6-22(7-9-23)10-12-27-13-11-24/h4-5,14,24H,6-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQUWRJOVCSIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144820
Record name 2-[2-[4-(5,8-Dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

418772-34-6
Record name 2-[2-[4-(5,8-Dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418772-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-[4-(5,8-Dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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